2-Cyanoethyl 2-bromobutanoate
Description
2-Cyanoethyl 2-bromobutanoate is an organobromine ester featuring a cyanoethyl group (–CH2CH2CN) and a brominated butanoate backbone. Its molecular formula is C7H10BrNO2, with a molecular weight of 228.07 g/mol. This compound is primarily utilized in oligonucleotide synthesis as a phosphoramidite building block, where the 2-cyanoethyl group acts as a protecting group for phosphorus during solid-phase RNA/DNA assembly . The bromine atom at the β-position of the ester enhances electrophilicity, facilitating nucleophilic substitution reactions. Its sensitivity to mild basic conditions necessitates careful handling during deprotection steps .
Properties
CAS No. |
131792-97-7 |
|---|---|
Molecular Formula |
C7H10BrNO2 |
Molecular Weight |
220.06 g/mol |
IUPAC Name |
2-cyanoethyl 2-bromobutanoate |
InChI |
InChI=1S/C7H10BrNO2/c1-2-6(8)7(10)11-5-3-4-9/h6H,2-3,5H2,1H3 |
InChI Key |
VKFYXILWSHKBMB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCCC#N)Br |
Canonical SMILES |
CCC(C(=O)OCCC#N)Br |
Synonyms |
Butanoic acid, 2-bromo-, 2-cyanoethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Bromobutanoate
Molecular Formula : C6H11BrO2
Molecular Weight : 195.06 g/mol
Key Differences :
- Ester Group: Ethyl (–CH2CH3) replaces the cyanoethyl group.
- Reactivity: The absence of an electron-withdrawing cyano group reduces electrophilicity at the bromine site, making it less reactive in nucleophilic substitutions compared to 2-cyanoethyl 2-bromobutanoate .
- Applications: Ethyl 2-bromobutanoate is used in synthesizing heterocyclic compounds like pyrrolo[1,2-b]pyridazines, which are evaluated for cytotoxic activity in drug discovery .
- Synthesis: Prepared via literature methods for analogous bromoesters, often involving esterification of 2-bromobutanoyl chloride with ethanol .
Ethyl 2-Bromo-3,3-dimethylbutanoate
Molecular Formula : C8H15BrO2
Molecular Weight : 223.11 g/mol
Key Differences :
- Branching: The 3,3-dimethyl substituent introduces steric hindrance, reducing reactivity in substitution reactions compared to the linear structure of this compound .
- Physical Properties : Increased hydrophobicity due to branching may lower solubility in polar solvents.
- Applications: Limited data exist, but branched bromoesters are often intermediates in agrochemical or pharmaceutical synthesis .
2-Bromoethanol
Molecular Formula : C2H5BrO
Molecular Weight : 124.97 g/mol
Key Differences :
- Functional Groups : Contains a primary alcohol and bromine, lacking the ester moiety.
- Toxicity: Classified as acutely toxic (oral, dermal, inhalation) and corrosive, requiring stringent safety protocols . In contrast, this compound’s hazards are less documented but likely include similar risks due to the bromine atom .
- Applications: Used as a alkylating agent or intermediate in organic synthesis, distinct from the phosphoramidite applications of this compound .
Data Table: Comparative Analysis
| Property | This compound | Ethyl 2-Bromobutanoate | Ethyl 2-Bromo-3,3-dimethylbutanoate | 2-Bromoethanol |
|---|---|---|---|---|
| Molecular Formula | C7H10BrNO2 | C6H11BrO2 | C8H15BrO2 | C2H5BrO |
| Molecular Weight | 228.07 g/mol | 195.06 g/mol | 223.11 g/mol | 124.97 g/mol |
| Key Functional Groups | Cyanoethyl, bromoester | Ethyl, bromoester | Branched bromoester | Bromoalcohol |
| Reactivity | High (electron-withdrawing CN) | Moderate | Low (steric hindrance) | High (reactive alcohol) |
| Primary Applications | Oligonucleotide synthesis | Heterocyclic synthesis | Specialty chemicals | Alkylation reactions |
| Stability | Sensitive to bases | Stable under mild conditions | Stable | Corrosive, moisture-sensitive |
Research Findings and Discussion
Reactivity in Nucleophilic Substitution
The cyanoethyl group in this compound enhances electrophilicity at the β-bromine site, enabling efficient substitution reactions critical in phosphoramidite chemistry . In contrast, ethyl 2-bromobutanoate’s lower reactivity necessitates harsher conditions for analogous reactions .
Stability and Deprotection
2-Cyanoethyl groups are cleaved under mildly basic conditions (e.g., Et3N·3HF), preserving acid-labile protections like dimethoxytrityl groups in oligonucleotide synthesis . Ethyl esters, however, require stronger bases (e.g., NaOH) for hydrolysis, limiting their utility in sensitive applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-cyanoethyl 2-bromobutanoate with high purity?
- Methodological Answer : The compound can be synthesized via esterification of 2-bromobutanoyl chloride with 2-cyanoethanol under anhydrous conditions. Use a catalytic base (e.g., pyridine) to neutralize HCl byproducts. Purification via fractional distillation (bp range ~150–160°C, similar to structurally related bromoesters ) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.3–0.4 in 3:1 hexane:EtOAc) .
Q. How should researchers safely handle and store this compound given its reactivity?
- Methodological Answer : Store in amber glass under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the bromoester and cyano groups. Use moisture-free solvents (e.g., molecular sieves for THF) during reactions. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with water (risk of HBr release, as seen in analogous bromoesters ).
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show signals for the cyanoethyl group (δ 2.5–3.0 ppm, triplet) and bromobutanoate chain (δ 4.3 ppm, ester CH₂; δ 1.5–2.0 ppm, CH₂Br).
- IR : Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches.
- GC-MS : Use a non-polar column (e.g., DB-5) to verify molecular ion (M⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or competing elimination pathways. Optimize by:
- Kinetic Studies : Vary temperature (25–60°C) and monitor via HPLC to track substitution vs. elimination products.
- Additive Screening : Use crown ethers (18-crown-6) to enhance nucleophilicity in polar aprotic solvents .
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition-state energies for SN2 vs. E2 mechanisms .
Q. What strategies improve the stability of this compound in aqueous-phase biocatalysis experiments?
- Methodological Answer : Encapsulate the compound in liposomes or use micellar systems (e.g., CTAB) to minimize hydrolysis. Alternatively, employ enzyme variants (e.g., esterases) with low activity toward bromoesters. Pre-screen solvents (e.g., tert-butanol) for biocompatibility .
Q. How can computational tools predict the reactivity of this compound in polymer crosslinking applications?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model acrylate group interactions. QSPR models correlate logP (predicted ~1.5, based on cyanoethyl acrylate analogs ) with crosslinking efficiency. Validate via rheometry and FTIR post-polymerization.
Safety and Compliance
Q. What waste disposal protocols are required for this compound residues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
